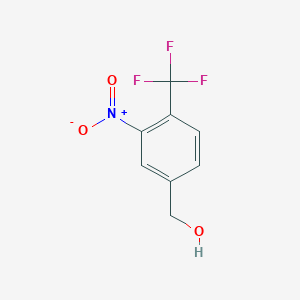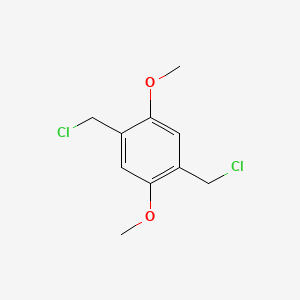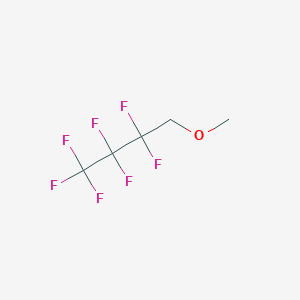
2,3-Dichloro-1,1,1,3-tetrafluorobutane
Übersicht
Beschreibung
While the provided papers do not directly discuss 2,3-Dichloro-1,1,1,3-tetrafluorobutane, they offer insights into related compounds that can help infer some aspects of its chemistry. The papers focus on compounds with similar halogenated and fluorinated structures, which can be useful in understanding the molecular behavior of 2,3-Dichloro-1,1,1,3-tetrafluorobutane.
Synthesis Analysis
The synthesis of related compounds involves reactions under controlled pH and temperature conditions, as seen in the synthesis of 1,1,4,4-tetranitrobutane-2,3-diol . This suggests that the synthesis of 2,3-Dichloro-1,1,1,3-tetrafluorobutane might also require careful control of reaction conditions to ensure the correct incorporation of chlorine and fluorine atoms into the molecule.
Molecular Structure Analysis
X-ray crystal structure analysis has been used to determine the structure of 1,1,4,4-tetranitrobutane-2,3-diol and its diacetate . This technique could similarly be applied to 2,3-Dichloro-1,1,1,3-tetrafluorobutane to ascertain its molecular conformation. The presence of halogen atoms is likely to influence the molecular geometry and electron distribution within the molecule.
Chemical Reactions Analysis
The papers describe complex reactions involving halogenated compounds, such as the synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3,3,4,4-tetrafluorobutanoic acid . These reactions often involve multiple steps and reagents, indicating that 2,3-Dichloro-1,1,1,3-tetrafluorobutane may also participate in multi-step synthetic pathways and could be a precursor to other chemically interesting compounds.
Physical and Chemical Properties Analysis
NMR investigations, as discussed in the first paper, provide detailed information on chemical shifts and coupling constants of halogenated alkanes and alkenes . This information is crucial for understanding the physical and chemical properties of such compounds. For 2,3-Dichloro-1,1,1,3-tetrafluorobutane, similar NMR studies could reveal its reactivity, stability, and interactions with other molecules. The effects of temperature and solvent on these properties would also be of interest, as they can significantly alter the behavior of halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Catalytic Selectivity
2,3-Dichloro-1,1,1,3-tetrafluorobutane is used in research focused on dehydrohalogenation reactions. Nanoscopic metal fluorides like AlF3 and BaF2 are employed as catalysts for dehydrochlorination and dehydrofluorination of this compound. AlF3 specifically shows selectivity towards dehydrofluorination, while BaF2 is entirely selective for dehydrochlorination (Teinz et al., 2011).
Synthesis and Nucleophilic Reactions
The compound plays a role in the synthesis and study of nucleophilic reactions of fluorinated butanolides and butenolides. It is used in a multi-step synthesis process that starts from 1,2-dibromo-1,2-dichloro-1,2-difluoroethane, eventually leading to various nucleophilic reactions (Paleta et al., 2000).
NMR Investigations
This chemical is significant in nuclear magnetic resonance (NMR) studies for understanding the complex spin-spin coupling in molecules. Research has been conducted to obtain all 19F, 13C, and 1H chemical shifts and coupling constants of related compounds, providing valuable insights into their molecular structure (Hinton & Jaques, 1975).
Fluorination and Conformational Studies
The compound is also utilized in computational studies to understand vicinal fluorination effects on conformational control in alkane chains. It helps in analyzing the effects of introducing fluorine atoms and how they affect molecular conformation (Fox et al., 2015).
Safety and Hazards
2,3-Dichloro-1,1,1,3-tetrafluorobutane is classified as a skin irritant (H315), causing skin irritation, and an eye irritant (H319), causing serious eye irritation. It may also cause respiratory irritation (H335) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs or if you feel unwell .
Eigenschaften
IUPAC Name |
2,3-dichloro-1,1,1,3-tetrafluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2F4/c1-3(6,7)2(5)4(8,9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTBVWMRVVAYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609187 | |
| Record name | 2,3-Dichloro-1,1,1,3-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-1,1,1,3-tetrafluorobutane | |
CAS RN |
437712-31-7 | |
| Record name | 2,3-Dichloro-1,1,1,3-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



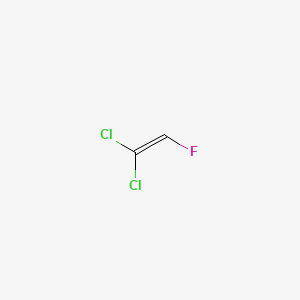
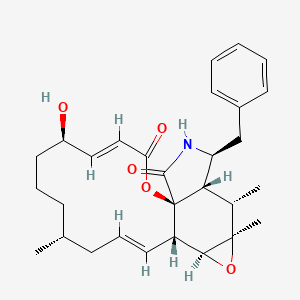
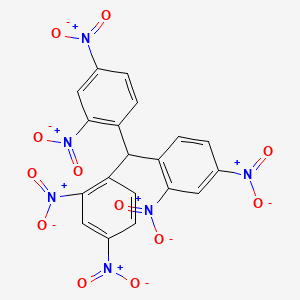

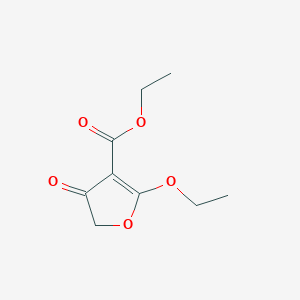
![2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031457.png)
![2-[(4-Chlorophenyl)sulfonyl]acetamide](/img/structure/B3031458.png)
